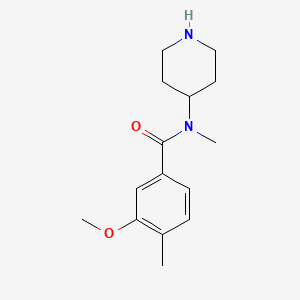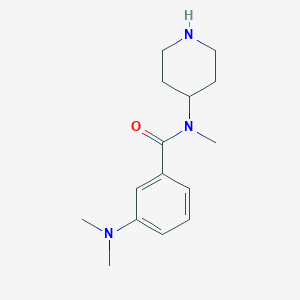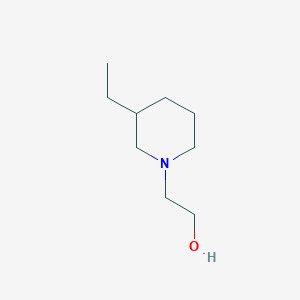
2-(3-Ethylpiperidin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylpiperidin-1-yl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-ethyl-1-(2-hydroxyethyl)piperidine or EPEP, and it belongs to the class of piperidine derivatives.
作用機序
The mechanism of action of 2-(3-Ethylpiperidin-1-yl)ethanol is not fully understood. However, it is believed that this compound may act as a modulator of the GABA-A receptor, which is an important target for many drugs used in the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Ethylpiperidin-1-yl)ethanol can induce sedative and anxiolytic effects in animal models. This compound has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of using 2-(3-Ethylpiperidin-1-yl)ethanol in lab experiments is its high potency and selectivity towards the GABA-A receptor. However, this compound is also highly toxic and requires careful handling and storage.
将来の方向性
There are several potential future directions for research on 2-(3-Ethylpiperidin-1-yl)ethanol. One possible direction is the development of new drugs based on the structure of this compound for the treatment of anxiety, epilepsy, and other neurological disorders. Another direction is the study of the biochemical and physiological mechanisms underlying the effects of this compound, which could lead to a better understanding of its potential therapeutic applications. Finally, future research could focus on the synthesis of new derivatives of 2-(3-Ethylpiperidin-1-yl)ethanol with improved pharmacological properties.
合成法
The synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol can be achieved through various methods. One of the most common methods involves the reaction of 3-ethylpiperidine with ethylene oxide in the presence of a catalyst such as potassium hydroxide. This reaction leads to the formation of the desired product with a yield of around 70%.
科学的研究の応用
2-(3-Ethylpiperidin-1-yl)ethanol has been widely used in scientific research due to its unique chemical properties. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(3-ethylpiperidin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-9-4-3-5-10(8-9)6-7-11/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDUYCRRUNOMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylpiperidin-1-yl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

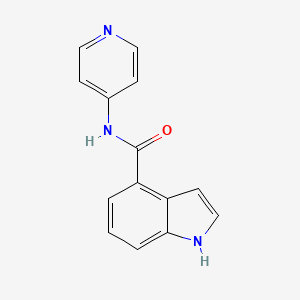
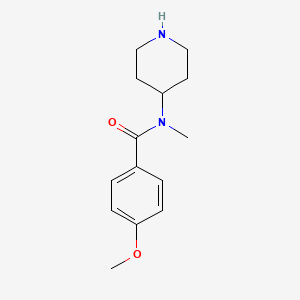
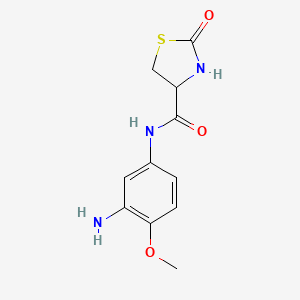
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)


